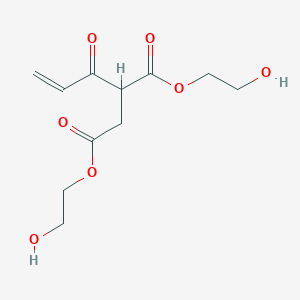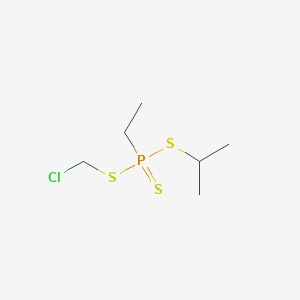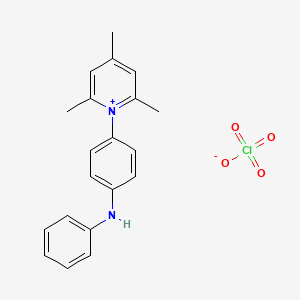![molecular formula C21H20O5 B14371432 [4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid CAS No. 91627-68-8](/img/structure/B14371432.png)
[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety, which is known for its presence in many biologically active molecules, making it a subject of extensive research in medicinal chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the ethyl group at the 2-position. The subsequent steps involve the acylation of the benzofuran ring to introduce the carbonyl group, and finally, the attachment of the dimethylphenoxyacetic acid moiety through etherification reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for scaling up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzofuran ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
[4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical sectors.
Mécanisme D'action
The mechanism of action of [4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can bind to active sites on proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [4-(2-Methyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid
- [4-(2-Propyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid
- [4-(2-Butyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid
Uniqueness
What sets [4-(2-Ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid apart from similar compounds is its specific ethyl substitution at the 2-position of the benzofuran ring. This subtle difference can significantly impact its chemical reactivity, biological activity, and overall properties, making it a unique compound of interest in various research and industrial applications.
Propriétés
Numéro CAS |
91627-68-8 |
|---|---|
Formule moléculaire |
C21H20O5 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-[4-(2-ethyl-1-benzofuran-3-carbonyl)-2,6-dimethylphenoxy]acetic acid |
InChI |
InChI=1S/C21H20O5/c1-4-16-19(15-7-5-6-8-17(15)26-16)20(24)14-9-12(2)21(13(3)10-14)25-11-18(22)23/h5-10H,4,11H2,1-3H3,(H,22,23) |
Clé InChI |
ZLNIVQACGXOZFS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)C)OCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



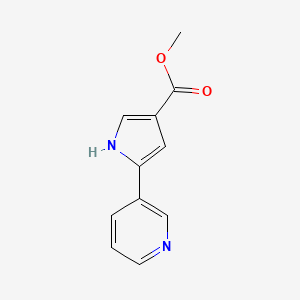
![4-[2-(4-Formylphenyl)ethenyl]-1-methylquinolin-1-ium methanesulfonate](/img/structure/B14371361.png)
![3-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]propan-1-ol](/img/structure/B14371363.png)
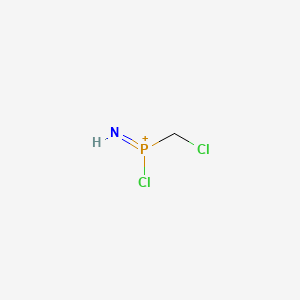
![1,1'-{2-[2-(Methylsulfanyl)phenyl]ethene-1,1-diyl}dibenzene](/img/structure/B14371371.png)

phosphanium iodide](/img/structure/B14371387.png)

